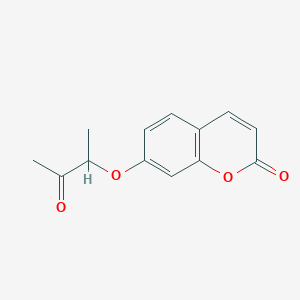

7-(1-甲基-2-氧代丙氧基)-2H-香豆素-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

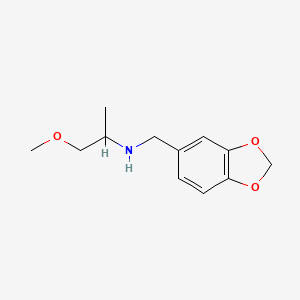

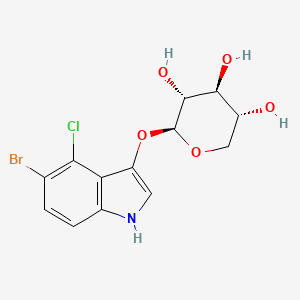

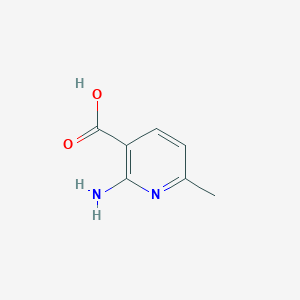

The compound of interest, 7-(1-Methyl-2-oxopropoxy)-2H-chromen-2-one, is a derivative of the chromen-2-one family, which is known for its diverse biological activities and potential applications in medicinal chemistry. The chromen-2-one derivatives have been extensively studied for their antimicrobial properties, as well as their ability to form various complex structures with potential pharmacological applications .

Synthesis Analysis

The synthesis of chromen-2-one derivatives often involves multi-component reactions, which can be performed under green or solvent-free conditions to enhance environmental sustainability. For instance, a one-pot three-component reaction has been developed for the synthesis of substituted cyclopropanes linked to 2H-chromen-2-one, which is diastereoselective and high yielding . Similarly, an oxidant-free three-component synthesis of 7-amino-6H-benzo[c]chromen-6-ones has been established under green conditions, demonstrating the versatility of chromen-2-one derivatives in organic synthesis . Additionally, the Pechmann condensation reaction is a common method used for synthesizing such compounds, as seen in the synthesis of a fluorescent probe related to the compound of interest .

Molecular Structure Analysis

The molecular structure of chromen-2-one derivatives can be confirmed through various spectroscopic techniques, including single crystal X-ray diffraction. For example, the structure of a related compound, 7-(prop-2-yn-1-yloxy)-2H-chromen-2-one, was confirmed and found to crystallize in the orthorhombic system with specific lattice parameters . The crystal packing of these molecules often involves intermolecular hydrogen bonds and short interactions, which stabilize the crystal structure and contribute to their unique properties .

Chemical Reactions Analysis

Chromen-2-one derivatives can undergo various chemical reactions, leading to the formation of a wide array of compounds with different substituents and biological activities. For instance, the cyclo-condensation of a chromen-2-one derivative with pentane-2,4-dione or carbon disulfide can yield compounds with pyrazole or oxadiazole moieties . These reactions demonstrate the chemical versatility and reactivity of the chromen-2-one scaffold.

Physical and Chemical Properties Analysis

The physical and chemical properties of chromen-2-one derivatives, such as their fluorescence and thermal stability, can be influenced by their molecular structure and the nature of their substituents. The fluorescent properties of these compounds can vary with solvent polarity, and their thermal stability can be assessed through thermal analysis techniques like TGA and DTA . The photophysical properties are also supported by computational methods such as DFT calculations, which can provide insights into the electronic structure and vibrational wave numbers of these molecules .

科学研究应用

1. 抗菌和抗真菌活性

- 研究表明,2H-香豆素-2-酮衍生物,与7-(1-甲基-2-氧代丙氧基)-2H-香豆素-2-酮结构类似的化合物,具有显著的抗菌和抗真菌性质。例如,从7-羟基-4-甲基-2H-香豆素-2-酮衍生的某些化合物表现出广谱抗菌活性,并对白念珠菌显示出显著的抗真菌活性(Khan et al., 2004)。

2. 检测和成像应用

- 从类似香豆素-2-酮结构衍生的香豆素探针有效地用于检测活细胞中的Cr3+离子,展示了其在生物成像应用中的潜力。这项研究阐明了对香豆素-2-酮结构的修改如何导致荧光和颜色响应的显著变化,与生物成像相关(Mani et al., 2018)。

3. 潜在的治疗应用

- 已对新型香豆素衍生物,包括7-[(3-氯苄氧基)-4-[(甲基氨基)甲基]-2H-香豆素-2-酮,进行了研究,表明其对单胺氧化酶B的抑制活性,暗示了在治疗神经退行性疾病中的潜在治疗应用(Pisani et al., 2009)。

4. 抗氧化性质

- 已使用密度泛函理论探索了与2H-香豆素-2-酮相关的化合物,如7-羟基-5-甲氧基-4-甲基-2H-香豆素-2-酮的抗氧化性质。这些研究有助于理解这类化合物的自由基清除活性,这对于开发抗氧化剂是重要的(Marino et al., 2016)。

5. 有机发光二极管(OLEDs)中的应用

- 已合成了某些衍生物,如4-甲基-7-(10-苯基蒽-9-基)-香豆素-2-酮,用作非掺杂OLEDs中的发射层,展示了香豆素-2-酮衍生物在电子应用中的多功能性(Jung et al., 2017)。

属性

IUPAC Name |

7-(3-oxobutan-2-yloxy)chromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O4/c1-8(14)9(2)16-11-5-3-10-4-6-13(15)17-12(10)7-11/h3-7,9H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHCVPUSBZDLSQF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C)OC1=CC2=C(C=C1)C=CC(=O)O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80387407 |

Source

|

| Record name | 7-[(3-Oxobutan-2-yl)oxy]-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80387407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

156006-08-5 |

Source

|

| Record name | 7-[(3-Oxobutan-2-yl)oxy]-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80387407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(4-bromophenyl)methyl]-1-methoxypropan-2-amine](/img/structure/B1272726.png)

![Benzo[b]thiophene-3-carbonyl chloride](/img/structure/B1272748.png)